molecular formula C14H11NO5S B12601391 6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione CAS No. 649757-43-7

6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B12601391
CAS No.: 649757-43-7
M. Wt: 305.31 g/mol
InChI Key: WMDHPPKJGMBUGU-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a thieno-oxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dimethoxyphenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thieno[3,2-d][1,3]oxazine derivatives in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to the presence of the thieno-oxazine core combined with the dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

649757-43-7

Molecular Formula

C14H11NO5S

Molecular Weight

305.31 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C14H11NO5S/c1-18-9-4-3-7(5-10(9)19-2)11-6-8-12(21-11)13(16)20-14(17)15-8/h3-6H,1-2H3,(H,15,17)

InChI Key

WMDHPPKJGMBUGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(S2)C(=O)OC(=O)N3)OC

Origin of Product

United States

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